molecular formula C9H10N2O2 B1391674 5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione CAS No. 1216711-12-4

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione

Cat. No. B1391674
M. Wt: 178.19 g/mol
InChI Key: IUBZILGZPHWRRQ-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound with the molecular formula C9H10N2O2 . It is also known as ICDH or imidazolyl-substituted cyclohexanedione.


Molecular Structure Analysis

The molecular structure of 5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione consists of a cyclohexane ring attached to an imidazole ring. The cyclohexane ring has two carbonyl groups at the 1 and 3 positions . The InChI string for this compound is InChI=1S/C9H10N2O2/c12-7-1-6 (2-8 (13)3-7)9-4-10-5-11-9/h4-6H,1-3H2, (H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of 5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione is 178.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area is 62.8 Ų .

Scientific Research Applications

Synthesis Techniques

  • A study detailed the domino synthesis of fused hexacyclic imidazoquinolinoacridinones catalyzed by CuI/L-proline, showcasing an efficient one-pot method to construct a complex hexacyclic skeleton (Li, Zhang, & Wang, 2014).

Anticancer and Antimicrobial Properties

  • Cyclohexane-1,3-dione derivatives, including those similar to 5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione, have been synthesized and shown to exhibit antimicrobial and breast cancer inhibitory activities in in silico and in vitro studies (Chinnamanayakar et al., 2019).

Novel Compounds and Reactions

  • Research has been conducted on the synthesis of N-confused porphyrin derivatives, indicating the potential of cyclohexane-1,3-dione derivatives in forming novel chemical structures (Li et al., 2011).
  • A study on the synthesis of Imidazo[1,2-f]phenanthridines showcased the potential of cyclohexane-1,3-diones in forming complex molecular structures with potential pharmaceutical applications (Lee et al., 2022).

Structural Analyses

  • The molecular structure of a compound synthesized from cyclohexane-1,3-dione was confirmed through spectroscopic methods and X-ray crystallography, indicating the importance of such derivatives in structural chemistry (Barakat et al., 2016).

Enantiomeric Purity and Chirality

  • Studies on the synthesis of enantiomerically pure bis-imidazoles derived from trans-1,2-diaminocyclohexane highlight the role of cyclohexane-1,3-dione derivatives in producing chiral compounds, which are important in pharmaceutical synthesis (Mucha et al., 2008).

properties

IUPAC Name

5-(1H-imidazol-5-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-7-1-6(2-8(13)3-7)9-4-10-5-11-9/h4-6H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBZILGZPHWRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Imidazol-4-yl)cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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